Methapyrilene hydrochloride is derived from methapyrilene, which belongs to the class of ethylenediamine derivatives. It has been utilized in various medical applications, particularly as an anti-allergic agent. The compound has been studied for its effects on DNA repair mechanisms and potential carcinogenic properties, highlighting its relevance in both therapeutic and toxicological contexts .
The synthesis of methapyrilene hydrochloride typically involves several chemical reactions that transform precursor compounds into the final product. While specific methods may vary, a common approach includes the following steps:
Technical parameters such as temperature, reaction time, and molar ratios are critical for optimizing yield and purity during synthesis .
The molecular structure of methapyrilene hydrochloride features a thiophene ring fused with a piperazine-like structure. Key attributes include:
The three-dimensional conformation of methapyrilene hydrochloride allows it to interact effectively with H1 receptors, influencing its pharmacological properties .
Methapyrilene hydrochloride participates in various chemical reactions that can affect its stability and reactivity:
Methapyrilene hydrochloride acts primarily as an H1-receptor antagonist. Its mechanism involves:
Research indicates that methapyrilene not only blocks H1 receptors but may also influence other pathways related to inflammation and immune responses .
Methapyrilene hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate storage conditions and formulation strategies in pharmaceutical applications .
Methapyrilene hydrochloride has a range of scientific and medical applications:
Methapyrilene hydrochloride emerged as a first-generation antihistamine during the therapeutic revolution of the early 1950s. Developed as an N-dimethylaminopropyl derivative of the pyridine chemical class, this compound was initially marketed for its potent antihistaminic and anticholinergic properties. Pharmaceutical manufacturers quickly recognized its significant sedative side effects, which paradoxically became its primary therapeutic application. Unlike conventional antihistamines primarily prescribed for allergic conditions, methapyrilene found its niche as a sedative-hypnotic due to its pronounced central nervous system depressant effects. The compound was identified chemically as N,N-dimethyl-N'-pyridin-2-yl-N'-(2-thienylmethyl)ethane-1,2-diamine hydrochloride, with a molecular weight of 297.88 g/mol and the chemical formula C₁₄H₁₉N₃S·HCl [1] [9] [10]. Its physical characteristics included a white crystalline appearance, bitter taste, faint odor, and water solubility greater than 100 mg/mL at 20°C (68.9°F), with stability concerns in light-exposed conditions [10].
The sedative potency of methapyrilene led to its widespread incorporation into over-the-counter sleep aids and analgesic combinations during the 1950s-1970s. Manufacturers strategically combined methapyrilene with other active ingredients to enhance its therapeutic effects:
Table 1: Major Multidrug Formulations Containing Methapyrilene Hydrochloride
Brand Name | Therapeutic Category | Additional Active Components | Primary Markets |
---|---|---|---|
Sominex | Sleep aid | Scopolamine | United States, UK |
Nytol | Sleep aid | Scopolamine | United States |
Sleep-Eze | Sleep aid | Scopolamine | United States |
Excedrin PM | Analgesic/sedative | Acetaminophen + Methapyrilene | United States |
Co-Pyronil | Antihistamine | Not specified | United Kingdom |
Histadyl EC | Antihistamine | Not specified | United Kingdom |
In the United Kingdom, methapyrilene was marketed under trade names including Co-Pyronil and Histadyl EC as antihistaminic preparations [1]. However, its most significant commercial penetration occurred through sleep formulations where it was combined with the anticholinergic scopolamine (hyoscine) in products like Sominex, Nytol, and Sleep-Eze. These combinations exploited complementary pharmacological mechanisms to potentiate sedation. Additionally, Excedrin PM incorporated methapyrilene as the sedative component alongside acetaminophen (paracetamol) for nighttime pain relief [1] [3]. This formulation strategy positioned methapyrilene as a ubiquitous component in American and British households seeking self-medication solutions for insomnia.
The therapeutic use of methapyrilene underwent a dramatic reversal following landmark toxicological research published between 1978-1986:
Table 2: Key Carcinogenicity Findings from Animal Studies
Study Year | Research Model | Key Finding | Dose Relationship |
---|---|---|---|
1980 [1] | Sprague-Dawley rats | Liver tumors (hepatocellular/cholangiocarcinoma) | Dose-related |
1984 [8] | L5178Y/TK⁺/⁻ mouse lymphoma | Genotoxic potential confirmed | Positive |
1986 [2] | Comparative antihistamines | Carcinogenicity unique to methapyrilene among tested analogs | Not observed in thenyldiamine, mepyramine, pyribenzamine |
1986 [4] | Structural analogs | Thiophene ring identified as critical for carcinogenicity | Non-thiophene analogs (methaphenilene, methafurylene) non-carcinogenic |
A critical discovery emerged from structural-activity relationship studies: Analogs lacking the thiophene ring (thenyldiamine, methaphenilene, methafurylene, chlorothen) failed to exhibit carcinogenic effects despite minor structural differences [2] [4]. This suggested a metabolic activation pathway specific to the thiophene moiety. Further research revealed that methapyrilene increased methylation of liver DNA—an effect not observed in its non-carcinogenic structural analogs—providing a potential epigenetic mechanism for its oncogenic properties [4].
The methapyrilene withdrawal prompted significant reevaluation of regulatory approaches to non-prescription sedatives and antihistamines:
Table 3: Regulatory and Scientific Milestones Following Methapyrilene Withdrawal
Timeline | Regulatory/Scientific Response | Impact on Drug Development |
---|---|---|
1979-1980 | Mandatory carcinogenicity screening for OTC chronic-use drugs | Increased preclinical development costs and timelines |
Mid-1980s | Structure-activity relationship (SAR) analysis of thiophene-containing drugs | Enhanced focus on metabolic activation pathways |
1990s | ICH Harmonised Guideline S1B on carcinogenicity testing | Standardized 2-species testing requirements |
2000s-present | Toxicogenomics database development (TG-GATEs, DrugMatrix) | Early screening for nongenotoxic carcinogens |
The methapyrilene episode fundamentally transformed pharmacovigilance practices, establishing proactive surveillance systems for post-marketing toxicity detection. It also highlighted species-specific carcinogenicity mechanisms—methapyrilene induced tumors only in rats—prompting more nuanced interpretation of rodent bioassay data regarding human risk assessment [4] [7]. Regulatory agencies developed frameworks for evaluating the human relevance of rodent-specific carcinogenic mechanisms, particularly those involving sustained cytotoxicity and regenerative proliferation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7